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Compound of Interest

Compound Name: Tetracyanonickelate

Cat. No.: B1213329

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental techniques for the synthesis of
tetracyanonickelate(ll) salts, focusing on potassium and sodium tetracyanonickelate. The
protocols are intended for use in a laboratory setting by trained professionals.

Introduction

Tetracyanonickelate(ll), [Ni(CN)4]?2—, is a diamagnetic square planar coordination complex of
nickel(ll). Its salts, such as potassium tetracyanonickelate(ll) (Kz2[Ni(CN)4]) and sodium
tetracyanonickelate(ll) (Naz[Ni(CN)a4]), are yellow, water-soluble solids.[1] These compounds
serve as important precursors and catalysts in various chemical syntheses and are utilized in
applications such as electroplating.[2] The synthesis of tetracyanonickelate salts can be
achieved through different experimental routes, primarily a two-step precipitation method and a
more direct one-step synthesis.

Experimental Protocols
Protocol 1: Two-Step Synthesis of Potassium
Tetracyanonickelate(ll) Monohydrate

This method involves the initial precipitation of nickel(ll) cyanide, which is subsequently
dissolved in an excess of potassium cyanide to form the desired tetracyanonickelate complex.
[1] This stepwise approach is beneficial for the removal of excess potassium salts.[1]
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Step 1: Precipitation of Nickel(ll) Cyanide

e Dissolve a soluble nickel(ll) salt (e.g., 14.5 g of NiCl2:6H20, 16.0 g of NiSO4:6H20, or 17.5 g
of Ni(NOs)2:6H20; approximately 0.06 moles) in 100 mL of boiling water.

e In a separate beaker, dissolve 7 g of pure potassium cyanide in 100 mL of water.

e Slowly add the potassium cyanide solution dropwise to the hot nickel salt solution with
constant stirring. A gray-green precipitate of hydrated nickel cyanide will form.

» (Optional) To improve the filterability of the precipitate, digest the mixture on a steam bath for
one hour.

» Collect the nickel cyanide precipitate by suction filtration using a Buchner funnel.

o Wash the precipitate with three 20 mL portions of hot water and press the filter cake well to
remove excess liquid.

Step 2: Formation of Potassium Tetracyanonickelate(ll)

o Transfer the moist nickel cyanide filter cake and the filter paper to a small dish.
o Carefully separate the filter paper from the solid precipitate.

e Re-moisten the nickel cyanide precipitate with approximately 10 mL of water.

o Prepare a solution of 7 g of potassium cyanide in 15 mL of water.

» Add the potassium cyanide solution to the nickel cyanide slurry. The precipitate will dissolve,
forming an orange-red solution of potassium tetracyanonickelate(ll).

o Concentrate the resulting clear solution by evaporation on a steam bath until crystals begin
to form.

e Cool the solution in an ice bath to promote further crystallization.

e Collect the yellow crystals of potassium tetracyanonickelate(ll) monohydrate by suction
filtration and allow them to air dry. A typical yield is 12-13 g.
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Protocol 2: One-Step Synthesis of Potassium
Tetracyanonickelate(ll)

This protocol describes a more direct "one-pot" synthesis of potassium
tetracyanonickelate(ll).

Prepare a solution of 117 g of nickel chloride tetrahydrate (NiClz2-4H20, approximately 0.56
gm-mole) in 85 mL of water with stirring.

e In a separate vessel, dissolve 162 g of 96% potassium cyanide (approximately 2.39 gm-
moles) in 235 mL of water.

¢ Add the potassium cyanide solution to the nickel chloride solution. The reaction is
exothermic, and the temperature will rise; a maximum temperature of around 86 °C may be
observed. At this elevated temperature, all reaction products should remain in solution.

e Cool the reaction mixture to approximately 5 °C to induce the crystallization of potassium
tetracyanonickelate.

« Filter the resulting crystals.

¢ Dry the crystals in a vacuum oven at 80 °C. This method yields approximately 84.5 g of the
product.

Protocol 3: One-Step Synthesis of Sodium
Tetracyanonickelate(ll)

A similar one-step synthesis can be employed for the preparation of sodium
tetracyanonickelate(ll).

e Dissolve 112 g of 98% sodium cyanide (approximately 2.24 gm-moles) in 500 mL of water.

e Slowly add 117 g of solid nickel chloride tetrahydrate (NiCl2:4H20, approximately 0.56 gm-
mole) to the stirred sodium cyanide solution.

» Continue stirring to ensure the reaction goes to completion and cool the mixture to dissipate
the heat generated.
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 Chill the reaction mixture to induce precipitation of the product.

 Filter the crystals and dry them under vacuum at 80 °C. This procedure yields approximately
104.2 g of dry crystals, which may contain a small percentage of water and sodium chloride.

Quantitative Data

The following tables summarize the quantitative data for the described synthesis protocols.

Table 1: Reagent Quantities for Tetracyanonickelate Synthesis

. . Moles of
Synthesis . Moles of Cyanide .
Compound Nickel Salt . Cyanide
Method Nickel Salt Salt
Salt
K2[Ni(CN)4]-H NiCl2-6H20 KCN(7g+7 ~0.107 +
Two-Step ~0.06
20 (14509) Q) ~0.107
) NiClz2-:4H20 KCN (96%,
K2[Ni(CN)4] One-Step ~0.56 ~2.39
(117 g) 162 g)
) NiClz2-4H20 NaCN (98%,
Naz[Ni(CN)4] One-Step ~0.56 ~2.24
(117 g) 112 g)
Table 2: Reaction Conditions and Yields
Synthesis Reaction Product .
Compound Reported Yield
Method Temperature Appearance
] Boiling water,
K2[Ni(CN)a]-H20 Two-Step Yellow crystals 12-13 g
Steam bath

Exothermic (up
K2[Ni(CN)a4] One-Step to 86 °C), then Crystals 84.5¢
cooledto 5 °C

_ Exothermic, then
Naz[Ni(CN)4] One-Step e Dry crystals 104.2 g
chille
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Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of
tetracyanonickelate salts.
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Caption: Workflow for the two-step synthesis of K2[Ni(CN)a4]-Hz20.
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Caption: Workflow for the one-step synthesis of K2[Ni(CN)a].
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Caption: Workflow for the one-step synthesis of Naz[Ni(CN)a].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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